2-(tert-ブチルカルボキシ)-3,3-ジメチルブタン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

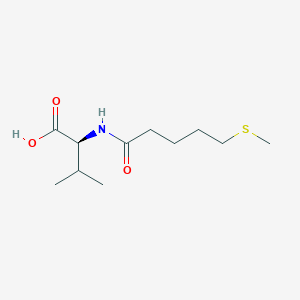

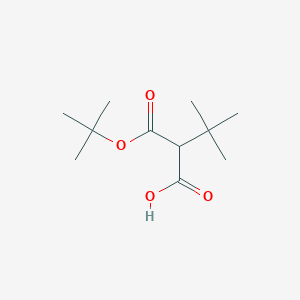

The compound “2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid” is a type of carboxylic acid derivative. Carboxylic acids are organic compounds that contain a carboxyl group (C=O)OH. The “tert-butyl” and “dimethylbutanoic” parts refer to the structure of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carboxylic acids and their derivatives can be synthesized through various methods. For instance, esterification is a common method used to synthesize carboxylic acid derivatives .Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .科学的研究の応用

NMRによる高分子複合体の研究

この化合物のtert-ブチル基は、NMRによる高分子複合体の研究においてプローブとして用いられてきました . 特に、神経伝達物質放出に関与するシナプス前複合体の研究に役立っています .

鈴木・宮浦カップリング

この化合物は、広く応用されている遷移金属触媒による炭素-炭素結合形成反応である鈴木・宮浦カップリングに使用できます . この反応は、穏和な反応条件と官能基許容性で知られています .

抗菌活性

この化合物は、抗菌活性を有する可能性があります。 2つのグラム陽性菌株(黄色ブドウ球菌と枯草菌)と2つのグラム陰性菌株(大腸菌と緑膿菌)に対する抗菌活性をin vitroでスクリーニングしました .

カルボン酸の保護基

この化合物のtert-ブチルエステル基は、さまざまな求核剤や還元剤に対して優れた安定性を示すため、カルボン酸の保護基として広く用いられています . アミノ酸のカルボン酸官能基の保護基として頻繁に使用されます .

生理活性分子の合成

この化合物は、多くの生理活性分子およびピペラジン含有医薬品のモノ置換ピペラジン中間体の合成に使用できます. これは、新しい医薬品の開発に潜在的な用途があることを示唆しています.

作用機序

Target of Action

It’s worth noting that tert-butyl esters, a group to which this compound belongs, are often used in organic chemistry as protecting groups for carboxylic acids . They are stable under a variety of conditions and can be removed selectively in the presence of other functional groups .

Mode of Action

The mode of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is likely related to its structure as a tert-butyl ester. Tert-butyl esters are known to undergo decomposition involving the detachment of isobutylene . This process takes place as a result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .

Biochemical Pathways

The decomposition of tert-butyl esters, such as this compound, can lead to the formation of new compounds through various chemical reactions . These reactions could potentially influence various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

For instance, the tert-butyl group is known for its stability, which could potentially impact the compound’s bioavailability .

Result of Action

The decomposition of tert-butyl esters can lead to the formation of new compounds, which could potentially have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the decomposition of tert-butyl esters can be influenced by factors such as temperature and the presence of other compounds . Additionally, the compound’s interaction with its environment could potentially influence its stability and efficacy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The tert-butyl ester group in 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It interacts with enzymes, proteins, and other biomolecules in a way that it can be conveniently deprotected under acidic conditions .

Molecular Mechanism

The molecular mechanism of action of 2-(Tert-butyl carboxy)-3,3-dimethylbutanoic acid involves its role as a protecting group for carboxylic acids . It exerts its effects at the molecular level through its interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

特性

IUPAC Name |

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)7(8(12)13)9(14)15-11(4,5)6/h7H,1-6H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNKBXOFLOXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![(E)-ethyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2359496.png)

![N-[1-(Oxolan-3-YL)pyrazol-4-YL]-2-phenylbutanamide](/img/structure/B2359497.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)

![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)